molecular formula C15H13NO5 B1268340 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde CAS No. 2426-84-8

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

Cat. No. B1268340
CAS RN: 2426-84-8
M. Wt: 287.27 g/mol
InChI Key: WKDLWHKMVQVRNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules like 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde often involves multi-step chemical processes, utilizing various catalysts and conditions to achieve the desired product. A significant method for synthesizing similar molecules involves multi-component reactions among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under different catalysts and conditions. For instance, Laroum et al. (2019) reported the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones by reacting aromatic aldehydes with ethyl acetoacetate and hydroxylamine hydrochloride, catalyzed by K2CO3, showcasing a cost-effective and environmentally friendly procedure (Laroum, Boulcina, Bensouici, & Debache, 2019).

Molecular Structure Analysis

Understanding the molecular structure is crucial for predicting the behavior and reactivity of chemical compounds. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are often employed to analyze the structure. For compounds like 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde, structural analysis can reveal the electronic distribution, molecular geometry, and potential reactive sites, although specific studies on this compound's structure were not identified in the provided research.

Chemical Reactions and Properties

Chemical properties of a compound are influenced by its functional groups, molecular structure, and electronic configuration. For example, nitrobenzaldehydes participate in various chemical reactions, such as nucleophilic aromatic substitution, due to the electron-withdrawing nature of the nitro group. Studies on similar compounds highlight their reactivity towards nucleophiles and potential for undergoing reduction reactions, forming amines or other derivatives (Pietra & Vitali, 1972).

Physical Properties Analysis

The physical properties of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde, such as melting point, boiling point, solubility, and stability, can be influenced by its molecular structure. These properties are essential for determining the compound's suitability for specific applications, handling, and storage conditions. While the search did not yield specific results on this compound's physical properties, general trends can be inferred from related compounds with similar functional groups.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards other chemical reagents, and stability under various conditions, are pivotal for the compound's applications in synthesis and material science. The presence of the nitro group and the methoxy group in the compound suggests potential reactivity patterns, such as electrophilic and nucleophilic substitutions, and sensitivity to reducing and oxidizing agents. Detailed studies on these properties would provide insights into the compound's versatility in chemical synthesis and potential industrial applications.

Scientific Research Applications

Molecular Structure and Interactions

  • Xiao-Yan Ren and F. Jian (2008) synthesized a compound similar to 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde, demonstrating the structural configuration and intermolecular interactions of such compounds. This study highlights the molecular geometry and interaction potential in related nitrobenzaldehyde derivatives (Xiao-Yan Ren & F. Jian, 2008).

Photocatalytic Applications

  • Marotta et al. (2013) investigated the photocatalytic oxidation of benzyl alcohol derivatives, including methoxybenzyl alcohols, using a TiO2/solar simulated radiation system. This research provides insights into the photocatalytic applications of compounds like 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde in the conversion to aldehydes (R. Marotta et al., 2013).

Atmospheric Chemistry

  • Changgeng Liu et al. (2017) explored the heterogeneous reaction of coniferyl alcohol with NO3 radicals, identifying products such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. This study is relevant for understanding the atmospheric chemical behaviors of compounds structurally related to 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde (Changgeng Liu et al., 2017).

Catalytic Reduction

  • Bernando et al. (2015) discussed the catalytic reduction of aldehydes, including 4-nitrobenzaldehyde, using oxo-rhenium complexes. This research might provide a framework for understanding the catalytic potential of related nitrobenzaldehydes (Joana R. Bernando et al., 2015).

Synthesis and Application in Solid Phase Organic Synthesis

  • E. Swayze (1997) investigated benzaldehyde derivatives, such as 2-methoxy-4-hydroxybenzaldehyde, for use as linkers in solid phase organic synthesis. This study underscores the potential utility of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde in synthetic applications (E. Swayze, 1997).

Photocatalytic Oxidation in Visible Light

  • Higashimoto et al. (2009) examined the photocatalytic oxidation of benzyl alcohol derivatives into aldehydes using TiO2 under visible light, which is pertinent for understanding similar reactions in 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde (S. Higashimoto et al., 2009).

Antioxidant and Antimicrobial Activities

  • Manap et al. (2022) synthesized novel compounds from reactions involving 3-methoxy-4-(p-nitrobenzoxy)-benzaldehyde, showing their antioxidant and antimicrobial capacities. This could suggest similar bioactive potential in 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde (S. Manap et al., 2022).

Synthesis Methods

  • Lu Yong-zhong (2011) discussed the synthesis of 4-benzyloxy-2-methoxybenzaldehyde, which directly relates to the manufacturing and preparation processes of such compounds (Lu Yong-zhong, 2011).

properties

IUPAC Name

5-methoxy-2-nitro-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-14-7-12(9-17)13(16(18)19)8-15(14)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDLWHKMVQVRNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340079
Record name 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

CAS RN

2426-84-8
Record name 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Benzyloxy-3-methoxybenzaldehyde (4.85 g) was added to nitric acid (d=1.42, 20 mL) in a dropwise manner over 1 hour at room temperature, and this mixture was stirred for 1 hour. This reaction mixture was poured into ice water and the precipitated solid was collected by filtration. This solid was washed with water, dried under reduced pressure at 50° C. to give 4-benzyloxy-5-methoxy-2-nitrobenzaldehyde (4.99 g). To this product was added acetic acid (50 mL), followed by adding nitromethane (3.19 g) and ammonium acetate (5.36 g), and this mixture was stirred for 5 hours at 100° C. This reaction mixture was concentrated under reduced pressure. To this residue was added water and the precipitated solid was collected by filtration, and this solid was washed with methanol, dried to give 1-benzyloxy-2-methoxy-5-nitro-4-(2-nitrovinyl)benzene (4.03 g). To this compound were added benzene (96 mL), acetic acid (72 mL) and cyclohexane (24 mL), followed by adding silica gel (18 g) and iron powder (10.2 g), and this mixture was stirred at 100° C. for 1 hour. The insoluble material was removed by filtration, and this filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/n-hexane=75/25) to give the title compound (1.06 g).
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Nitric acid (100 mL) was cooled to 0° C., 4-benzyloxy-3-methoxybenzaldehyde (20 g, 82.55 mmol) was added dropwise, and the mixture was stirred at room temperature for 2 hours. After completion of the reaction, distilled water was added thereto and the mixture was stirred for 30 min, followed by filtration of the solid to obtain the title compound (20.52 g, 87%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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